2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide
Overview
Description
2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide is a useful research compound. Its molecular formula is C16H14N4O2S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide is 326.08374688 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Derivatives
2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-(3-pyridinylmethyl)acetamide is a chemical compound used in the synthesis of various derivatives for potential applications in pharmacology and medicinal chemistry. For instance, a study by Elgemeie et al. (1988) discussed the synthesis of pyridines and thieno[2,3-b]pyridine derivatives using arylmethylenecyanothioacetamide, a compound structurally similar to the target compound, showcasing its utility in heterocyclic synthesis (Elgemeie, Elfahham, & Nabey, 1988).
Antimicrobial Activity
Research has been conducted on derivatives of similar compounds for their antimicrobial properties. A study by Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents using citrazinic acid, which is structurally related to the target compound (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Cardiovascular Research
Compounds structurally similar to the target compound have been studied for their cardiovascular effects. Robertson et al. (1986) discovered that specific derivatives act as potent positive inotropes in dogs, highlighting the potential of similar compounds in cardiac research (Robertson et al., 1986).
Biological Activities and Applications
Other studies have explored the synthesis and evaluation of various derivatives for different biological activities. For example, Dotsenko et al. (2019) synthesized functionalized 3-(substituted amino)thieno[2,3-b]pyridines with significant herbicide antidote properties (Dotsenko, Buryi, Lukina, Stolyarova, Aksenov, Aksenova, Strelkov, & Dyadyuchenko, 2019).
Insecticidal Research
Fadda et al. (2017) used a related compound as a precursor for synthesizing various heterocycles with potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis, suggesting potential applications in pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Properties
IUPAC Name |
2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-15(18-10-12-3-1-7-17-9-12)11-20-16(22)6-5-13(19-20)14-4-2-8-23-14/h1-9H,10-11H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOAEIDIEJVBDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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